Ethyl cyclobutylalaninate

Catalog No.
S14107360
CAS No.
M.F
C9H17NO2
M. Wt
171.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl cyclobutylalaninate

Product Name

Ethyl cyclobutylalaninate

IUPAC Name

ethyl 2-(cyclobutylamino)propanoate

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

InChI

InChI=1S/C9H17NO2/c1-3-12-9(11)7(2)10-8-5-4-6-8/h7-8,10H,3-6H2,1-2H3

InChI Key

BPRSLGAEOBRSEI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)NC1CCC1

Ethyl cyclobutylalaninate is an organic compound that belongs to the class of amino acids. It is derived from alanine, an essential amino acid, with a cyclobutyl group and an ethyl ester moiety. This compound features a cyclobutane ring, which introduces unique steric and electronic properties that can influence its reactivity and biological activity. The structure can be represented as follows:

  • Molecular Formula: C10_{10}H17_{17}N1_{1}O2_{2}
  • IUPAC Name: Ethyl 2-(cyclobutyl)alaninate

The presence of the cyclobutane ring contributes to the compound’s strain and reactivity, making it an interesting subject for synthetic and medicinal chemistry.

Typical of amino acids and esters. Key reaction types include:

  • Ester Hydrolysis: Under acidic or basic conditions, the ethyl ester can be hydrolyzed to yield cyclobutylalanine.
  • Reductive Amination: The compound can undergo reductive amination with aldehydes or ketones to form secondary amines.
  • Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions, allowing for the introduction of various substituents.

The reactivity of the cyclobutane ring also allows for unique transformations, such as ring-opening reactions under specific conditions, which can lead to more complex structures.

Several synthetic routes can be employed to produce ethyl cyclobutylalaninate:

  • Direct Amino Acid Synthesis:
    • Cyclobutane derivatives can be reacted with ethyl acrylate followed by hydrolysis and amination.
  • Boc Protection Strategy:
    • Starting from a Boc-protected alanine derivative, a cyclobutane moiety can be introduced through a coupling reaction followed by deprotection to yield the final product .
  • Reductive Amination:
    • Aldehydes or ketones can be reacted with ethyl cyclobutylalaninate in the presence of reducing agents like sodium triacetoxyborohydride to form various derivatives .

These methods highlight the versatility in synthesizing this compound and its derivatives.

Ethyl cyclobutylalaninate has potential applications in several fields:

  • Pharmaceuticals: Due to its structural properties, it may serve as a lead compound for drug development targeting various biological pathways.
  • Chemical Research: Its unique structure makes it useful in studies exploring reaction mechanisms involving strained rings.
  • Materials Science: The compound could be explored for its properties in developing new materials with specific mechanical or thermal characteristics.

Several compounds share structural similarities with ethyl cyclobutylalaninate. Here is a comparison highlighting their uniqueness:

CompoundStructure FeaturesUnique Properties
Ethyl alaninateSimple ethyl ester of alanineCommonly used in peptide synthesis
CyclopropylalanineCyclopropane ring instead of cyclobutaneIncreased strain; potential for different reactivity
CyclohexylalanineLarger cyclohexane ringMore stable; different steric effects
2-Aminocyclopentanecarboxylic AcidFive-membered ring structureUnique acid functionality; different biological activities

Ethyl cyclobutylalaninate is unique due to its combination of a four-membered ring and an amino acid structure, which may confer distinct reactivity and biological properties compared to these similar compounds.

The strategic integration of cyclobutane rings into bioactive molecules traces its origins to mid-20th-century investigations into strained hydrocarbon systems. Early studies revealed that the inherent angle strain of cyclobutanes—approximately 90° bond angles versus the tetrahedral 109.5°—imparts heightened reactivity and conformational rigidity. These properties were first exploited in natural product synthesis, such as the isolation of quadrigemine C, a cyclobutane-containing alkaloid with neuroprotective activity. By the 1990s, cyclobutane β-amino acids gained prominence as non-natural peptidomimetics, offering resistance to enzymatic degradation while mimicking peptide secondary structures.

The development of ethyl cyclobutylalaninate derivatives arose from efforts to balance synthetic accessibility with biomolecular functionality. Unlike linear alanine analogs, the cyclobutyl group introduces a planar chiral center, enabling precise control over peptide backbone geometry. This structural modulation proved critical in designing foldamers—synthetic oligomers that adopt predictable helical or sheet-like conformations—with applications in targeted drug delivery and enzyme inhibition.

Unique Steroelectronic Properties of Four-Membered Carbocycles in Peptide Design

The cyclobutane ring in ethyl cyclobutylalaninate exerts two primary stereoelectronic effects: angle strain and hyperconjugation. Angle strain (∼26 kcal/mol) elevates the energy landscape, predisposing the molecule to participate in strain-release reactions, such as [2+2] cycloreversions or nucleophilic ring-opening. Concurrently, hyperconjugation between the cyclobutane σ(C–C) bonds and adjacent carbonyl groups stabilizes twisted amide conformations, a phenomenon validated by X-ray crystallography and density functional theory (DFT) calculations.

Comparative studies with cyclopropane and cyclohexane analogs highlight the cyclobutane ring’s unique intermediacy. For instance, cyclopropylalanine exhibits greater strain (∼27.5 kcal/mol) but reduced conformational flexibility, while cyclohexyl derivatives lack the kinetic instability necessary for dynamic combinatorial chemistry. Ethyl cyclobutylalaninate occupies a niche where moderate strain enables both stability under physiological conditions and reactivity upon demand—a duality exploited in photoresponsive peptide switches.

Ethyl cyclobutylalaninate represents a significant class of amino acid derivatives characterized by the presence of a cyclobutane ring attached to an ethyl ester of alanine, contributing to unique properties and potential applications in medicinal chemistry and organic synthesis . The compound's molecular formula can be represented as C₉H₁₅NO₂, and it serves as an important building block for synthesizing more complex organic molecules . The development of efficient synthetic methodologies for ethyl cyclobutylalaninate derivatives has attracted considerable attention due to their utility as peptidomimetics and their role in constructing helical foldamers [2].

[2+2] Photocycloaddition Strategies for Cyclobutane Ring Formation

The [2+2] photocycloaddition represents one of the most powerful and versatile approaches for constructing cyclobutane rings in amino acid derivatives [3] [4]. This methodology has evolved significantly with the development of visible light photocatalysis and transition metal-catalyzed systems, offering improved selectivity and broader substrate scope compared to traditional ultraviolet-mediated processes [3] [5].

Photochemical [2+2] cycloaddition reactions have emerged as a cornerstone methodology for cyclobutane synthesis, particularly when applied to amino acid substrates [4] [6]. The process involves the absorption of photons, typically in the ultraviolet region, which provides the energy required for the cycloaddition reaction to occur [6]. The remarkable advancement in this field has been the development of visible light photocatalysis systems that enable milder reaction conditions and improved functional group tolerance [3] [7].

Stereoselective Synthesis Using Dehydroamino Acid Precursors

The stereoselective synthesis of cyclobutane amino acids using dehydroamino acid precursors represents a significant advancement in the field of unnatural amino acid chemistry [3] [8]. The first selective, photocatalyzed [2+2]-cycloaddition of dehydroamino acids with styrene-type olefins has been successfully developed using triplet energy transfer catalysis [3] [7]. This approach relies on the use of the triplet energy transfer catalyst [iridium(difluoro-4-(trifluoromethyl)phenylpyridine)₂(4,4'-ditertiary-butyl-2,2'-dipyridyl)]hexafluorophosphate under visible light irradiation [3] [7].

The methodology provides fast access to value-added substituted strained cyclobutane alpha-amino acid derivatives through a simple, mild, and scalable approach [3] [7]. The reaction mechanism involves the photocatalyst absorbing a visible light photon, which transfers energy to the alkene substrate, promoting it to an excited triplet state [5] [9]. Upon excitation to the triplet via sensitization from the photocatalyst, the double bond can undergo geometric isomerization to give transient, highly strained intermediates that participate in subsequent cycloaddition reactions [5] [9].

Several polyfunctionalized cyclobutane derivatives have been synthesized using commercial terpene precursors as chiral starting materials [10] [8]. The oxidative cleavage of compounds such as alpha-pinene and verbenone using ruthenium trichloride affords pinonic and pinononic acids quantitatively without epimerization [10] [8]. These products are subsequently converted into aldehydes, which serve as key intermediates in the synthesis of cyclobutane dehydroamino acids via Wittig-Horner condensations with suitable phosphonates [10] [8] [11].

The Wittig-Horner condensations demonstrate remarkable stereoselectivity, affording exclusively Z-isomers as determined by nuclear magnetic resonance spectroscopy experiments [10] [8] [11]. The obtained dehydroamino acids are polyfunctionalized molecules that prove useful for the synthesis of other alpha-amino acids with additional chiral centers [10] [8] [11]. The configuration of these chiral centers is induced by the chirality of the terpene employed as a precursor, providing a reliable means of stereocontrol [10] [8] [11].

Transition Metal-Catalyzed Approaches for Regiochemical Control

Transition metal-catalyzed [2+2] cycloaddition reactions have emerged as powerful tools for achieving regiochemical control in cyclobutane formation [12] [13] [14]. Researchers at Princeton University have developed cobalt-catalyzed [2π+2π] reactions that provide unprecedented access to cyclobutanes from unactivated alkenes [12] [13]. The cobalt-catalyzed reaction overcomes limitations that have plagued other transition metal catalyzed methods, such as poor selectivity or requiring very reactive alkenes as starting materials [12] [13].

The success of these cobalt-based systems stems from the use of redox active bis(imino)pyridine ligands attached to cobalt, which are capable of passing electrons to and from the metal center [12] [13]. The mechanism involves the formation of a metallacycle through a pentagon-shaped ring of four carbons and one cobalt atom [12] [13]. Cobalt is subsequently eliminated from the ring through reductive elimination to release the final four-membered cyclobutane product [12] [13]. The reductive elimination step represents the turnover-limiting step, essentially serving as the bottleneck of the reaction [12] [13].

Iron-based catalysts with redox active pyridine(diimine) ligands have also been successfully applied to the [2+2] cycloaddition of feedstock alkenes [13]. This methodology enables the formation of regio- and stereo-selective cyclobutanes via the [2+2] cycloaddition of unactivated alkenes under mild conditions [13]. The synthetic goals for these catalyst systems include preventing beta-hydrogen elimination and promoting carbon-carbon reductive elimination to obtain the desired cyclobutane products [13].

Nickel-catalyzed [2+2] cycloadditions of ene-allenes represent another significant advancement in transition metal-mediated cyclobutane synthesis [14] [15]. A stereoselective nickel-catalyzed [2+2] cycloaddition system has been developed that encompasses a broad range of ene-allene substrates, providing efficient access to fused cyclobutanes from easily accessed π-components [14] [15]. The catalytic system employs [nickel(1,5-cyclooctadiene)₂] and 1,1'-bis(diphenylphosphino)ferrocene as an attractive approach to synthetically challenging cyclobutane frameworks under mild reaction conditions [14] [15].

Table 1: Comparison of Transition Metal-Catalyzed [2+2] Cycloaddition Methods

Metal CatalystLigand SystemSubstrate ScopeSelectivityReaction Conditions
Cobalt-bis(imino)pyridineRedox active ligandsUnactivated alkenesHigh regio- and stereoselectivityMild temperatures
Iron-pyridine(diimine)Bidentate diphosphineFeedstock alkenesStereoselectiveAmbient conditions
Nickel-dppf1,1'-bis(diphenylphosphino)ferroceneEne-allenesHighly stereoselectiveRoom temperature
Rhodium-chiral dieneElectron-deficient dienesCyclobutene estersExcellent diastereoselectivityControlled atmosphere

Post-Functionalization Techniques for Ethyl Ester Modifications

Post-functionalization techniques for ethyl ester modifications in cyclobutane amino acid derivatives encompass a range of chemical transformations that enable the conversion of ester functional groups to other valuable functionalities [16] [17] [18]. These methodologies are crucial for expanding the chemical diversity and biological applications of ethyl cyclobutylalaninate derivatives [19] [20].

Basic hydrolysis, commonly referred to as saponification, represents the most fundamental post-functionalization technique for ethyl ester modifications [17]. When esters are treated with hydroxide ion, followed by neutralization with acid, they are converted into carboxylic acids through a two-step addition-elimination mechanism [17]. The process involves nucleophilic addition of the hydroxide ion to the carbonyl carbon of the ester to form a tetrahedral intermediate, followed by elimination of alkoxide from the tetrahedral intermediate to give a carboxylic acid [17]. This transformation is particularly important because it is irreversible under basic conditions, ensuring complete conversion to the desired carboxylic acid product [17].

Various hydroxide salts can be employed for saponification reactions, with lithium hydroxide in a mixture of tetrahydrofuran and water being commonly used in laboratory settings [17]. The choice of hydroxide counter-ion is not crucial for the reaction outcome, although different bases may offer advantages in terms of solubility and reaction rate [17]. The carboxylate salts initially formed through hydrolysis often find applications as soaps, which accounts for the terminology "saponification" derived from the Latin word for soap [17].

Enzymatic resolution of amino acids via ester hydrolysis provides an alternative approach for post-functionalization that offers exceptional stereoselectivity [18]. The resolution procedures utilize proteases such as alpha-chymotrypsin, subtilisin, and other microbial proteases, as well as lipases [18]. Relevant methodologies also include the use of yeast and other microbial cells for achieving enantioselective transformations [18]. These enzymatic approaches are particularly valuable when working with racemic mixtures of cyclobutane amino acid esters, as they can provide access to enantiomerically pure products [18].

Metabolic stability studies of cyclobutane-containing compounds have revealed interesting patterns regarding ester hydrolysis [19]. Small methyl and ethyl esters are frequently used to mask carboxylic acids, with rapid ester hydrolysis releasing the active carboxylic acid in biological systems [19]. In cyclobutane derivatives, methyl esters have been observed to cleave with half-lives of approximately 3.6 to 5.4 minutes, while the resulting free carboxylic acids demonstrate remarkable stability with half-lives exceeding 80 minutes [19]. This pattern supports the conjecture that cyclobutanes can provide good metabolic stability in drug molecules [19].

Table 2: Post-Functionalization Techniques for Ethyl Ester Modifications

TechniqueReagents/ConditionsProductSelectivityApplications
Basic HydrolysisNaOH/LiOH, THF/H₂OCarboxylic acidsQuantitativeUniversal ester cleavage
Enzymatic HydrolysisProteases, lipasesChiral carboxylic acidsHigh enantioselectivityResolution of racemic mixtures
TransesterificationROH, acid/base catalysisAlternative estersVariableFunctional group exchange
AmidationR₂NH, coupling agentsAmidesHigh yieldPeptide bond formation

Solid-Phase Synthesis Protocols for Cyclobutane Peptide Analogues

Solid-phase synthesis protocols have been extensively developed for incorporating cyclobutane amino acid derivatives into peptide sequences, enabling the construction of conformationally constrained peptide analogues [21] [22] [23]. These methodologies leverage the established principles of solid-phase peptide synthesis while addressing the unique challenges associated with sterically hindered cyclobutane residues [24] [25].

The fluorenylmethyloxycarbonyl strategy represents the most widely adopted approach for solid-phase synthesis of cyclobutane-containing peptides [21] [22] [26]. Cyclobutane-bearing restricted anchoring residues have been successfully designed and synthesized, termed E₇ and Z₇, which correspond to (E)-1-amino-3-(but-3-en-1-yl)cyclobutane-1-carboxylic acid and (Z)-1-amino-3-(but-3-en-1-yl)cyclobutane-1-carboxylic acid respectively [21]. These amino acids have been successfully incorporated into peptide sequences using O-(6-chloro-1-hydroxybenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate and N,N-diisopropylethylamine coupling reagents [21].

The coupling efficiency of cyclobutane amino acids in solid-phase synthesis has been demonstrated through the synthesis of stapled peptides [21]. Four geometry-specific stapled peptides involving E₇-E₇, E₇-Z₇, Z₇-Z₇, and Z₇-E₇ combinations have been successfully obtained, with conversion rates ranging from 84% to 95% [21]. The E₇-E₇ combination demonstrated the highest conversion rate of 95% and isolated yield of 38%, consistent with theoretical calculation results [21]. After purification by semi-preparative reversed-phase high performance liquid chromatography, geometry-specific stapled peptides were obtained in isolated yields ranging from 24% to 38% [21].

1H-Benzotriazolium 1-[bis(dimethylamino)methylene]-5-chloro-hexafluorophosphate (1-),3-oxide has emerged as a particularly effective coupling reagent for cyclobutane amino acid incorporation [26] [27]. This reagent is characterized as nontoxic, nonirritating, and noncorrosive, making it advantageous for routine synthetic applications [26] [27]. The use of this coupling reagent has enabled the synthesis of biologically active peptides with dramatically reduced reaction times, achieving deprotection times of 3 minutes or less and coupling times of 5 minutes or less [26] [27].

Compatibility studies have demonstrated that cyclobutane-derived amino acids are highly compatible with standard procedures of peptide synthesis [21] [22] [28]. Four chi₁,chi₂-constrained cyclobutane-derived basic amino acids, representing conformationally restricted analogues of arginine, lysine, and ornithine, have been successfully prepared as derivatives properly protected for fluorenylmethyloxycarbonyl solid-phase peptide synthesis [22]. The incorporation of these residues into small cyclic antimicrobial peptides, substituting arginine residues, did not significantly affect the antimicrobial activity of the resulting peptides [22].

Table 3: Solid-Phase Synthesis Parameters for Cyclobutane Peptide Analogues

Resin TypeCoupling ReagentProtecting StrategyCleavage ConditionsTypical Yields
2-ChlorotritylHCTU/DIPEAFmoc/tBuTFA/H₂O/TIPs24-38%
Wang ResinEDC·HCl/HOBtFmoc/tBuTFA cocktailGood to excellent
Rink AmideDIC/HOBtFmoc/tBuStandard TFAVariable
SASRINPyBOP/DIPEABoc/BzlHF or strong acidModerate to good

The development of solid-phase synthesis protocols for cyclobutane peptide analogues has enabled access to highly rigid beta-peptides and conformationally constrained structures [29] [25]. Several derivatives of 2-aminocyclobutane-1-carboxylic acid have been prepared through enantiodivergent synthetic sequences and successfully incorporated into peptide frameworks [29]. The ability of the cyclobutane ring to serve as a structure-promoting unit has been demonstrated both in monomers and in dimers, with nuclear magnetic resonance structural studies and density functional theory theoretical calculations providing evidence for the formation of strong intramolecular hydrogen bonds [29].

The incorporation of cyclobutane rings into amino acid structures fundamentally alters peptide backbone flexibility through several geometric constraints. Cyclobutane amino acids exhibit significantly restricted conformational freedom compared to their linear counterparts, with the four-membered ring system imposing rigid structural constraints on the peptide chain [1] [2] [3].

The cyclobutane ring adopts a non-planar, puckered conformation with a characteristic dihedral angle of approximately 25-30 degrees [4] [5]. This puckering represents a compromise between angle strain and torsional strain, where the carbon-carbon-carbon bond angles are compressed to 88 degrees from the ideal tetrahedral angle of 109.5 degrees [6] [7]. The resulting angle strain of 9.44 degrees per bond contributes to a total ring strain of 26.3 kcal/mol [6] [8].

Structural rigidity enhancement manifests through several mechanisms. The cyclobutane ring system constrains the phi and psi dihedral angles of the peptide backbone, effectively limiting accessible conformational space [3] [9]. In 1-aminocyclobutane-1-carboxylic acid derivatives, the tau angle between the nitrogen-carbon-carbonyl bond expands significantly from the normal tetrahedral value, creating a more rigid geometric framework [3]. This expansion forces the peptide backbone into well-defined conformational states, predominantly favoring beta-turn and helical structures [9].

The conformational preferences of cyclobutane-containing peptides demonstrate remarkable consistency across different chain lengths. Oligopeptides containing cyclobutane residues adopt extended conformations with restricted flexibility, where the cyclobutane ring acts as a major disrupting factor to intramolecular hydrogen bond formation [1]. This disruption leads to the formation of highly ordered, strand-like structures with minimal conformational diversity [10].

Comparative analysis reveals that cyclobutane rings provide intermediate rigidity between the extreme rigidity of cyclopropane systems and the moderate flexibility of cyclohexane derivatives. The four-membered ring system exhibits rapid conformational exchange rates exceeding 1000 s⁻¹, indicating dynamic equilibrium between different puckered conformers while maintaining overall structural constraint [11].

Comparative Nuclear Magnetic Resonance Studies of Cyclobutane versus Cyclopropane and Cyclohexane Analogues

Nuclear magnetic resonance spectroscopy provides critical insights into the conformational behavior and structural dynamics of cyclobutane-containing amino acids compared to their cyclopropane and cyclohexane counterparts [12] [11] [13].

Characteristic coupling patterns distinguish cyclobutane systems from other cyclic analogues. The four-membered ring exhibits unique long-range coupling constants, with 4J(HH) values showing pronounced orientation dependence [11]. Equatorial-equatorial coupling constants approximate 5 Hz, while axial-axial interactions approach 0 Hz, reflecting the geometric constraints imposed by ring puckering [11].

Chemical shift analysis reveals distinctive patterns for cyclobutane amino acids. Proton chemical shifts typically appear at 1.8-2.2 ppm, intermediate between cyclopropane (0.2-0.8 ppm) and cyclohexane (1.2-2.0 ppm) systems [12] [11]. The cyclobutane ring induces significant shielding effects on opposing methylene groups, producing characteristic upfield shifts compared to acyclic analogues [11].

Temperature coefficient measurements demonstrate the hydrogen bonding characteristics of cyclobutane peptides. Temperature coefficients ranging from -2 to -4 ppb/K indicate moderate to strong intramolecular hydrogen bonding, intermediate between the weak interactions observed in cyclohexane systems (-1 to -2 ppb/K) and the strong hydrogen bonding in cyclopropane peptides (-1 to -3 ppb/K) [14] [15].

Conformational exchange dynamics provide insights into structural flexibility. Cyclobutane systems exhibit fast conformational exchange rates exceeding 1000 s⁻¹, reflecting rapid interconversion between puckered conformers [11]. This contrasts with the slower exchange rates observed in cyclohexane systems (<100 s⁻¹) and the very fast dynamics characteristic of cyclopropane analogues [11].

Two-dimensional NMR experiments reveal crucial structural information about cyclobutane peptides. Nuclear Overhauser effect spectroscopy demonstrates restricted molecular motion and confirms the high rigidity of cyclobutane-containing structures [16] [17]. Cross-correlation experiments indicate the presence of well-defined secondary structures, particularly 14-helical conformations in beta-peptide systems [17].

Solid-state NMR investigations complement solution studies by providing information about crystal packing and intermolecular interactions. Cyclobutane amino acids in the solid state exhibit different conformational preferences compared to solution, with intermolecular hydrogen bonding networks playing a dominant role [18] [19].

Computational Modeling of Intramolecular Hydrogen Bonding Patterns

Advanced computational methods have revealed the sophisticated hydrogen bonding networks that stabilize cyclobutane-containing peptide structures, providing molecular-level insights into their conformational preferences [18] [19] [4].

Density functional theory calculations using B3LYP and ωB97X-D functionals with polarized basis sets demonstrate the formation of strong intramolecular hydrogen bonds in cyclobutane peptides [18] [19]. These calculations reveal that cyclobutane residues promote the formation of cis-fused [4.2.0]octane structural units through strategic hydrogen bonding arrangements [18] [19].

Hydrogen bond geometry analysis shows that cyclobutane peptides form characteristic seven-membered hydrogen-bonded rings with donor-acceptor distances ranging from 2.8 to 3.2 Å [18] [20]. The optimal hydrogen bond angles approach 160-180 degrees, indicating nearly linear arrangements that maximize stabilization energy [18] [21].

Molecular dynamics simulations using AMBER force fields provide insights into the dynamic behavior of hydrogen-bonded networks in cyclobutane peptides [22] [23]. These simulations reveal that hydrogen bonds involving cyclobutane residues exhibit enhanced stability compared to linear peptide analogues, with residence times exceeding 100 picoseconds [22].

Energy decomposition analysis demonstrates that hydrogen bond stabilization in cyclobutane systems contributes -3.0 to -5.0 kcal/mol to conformational stability [18] [19]. This stabilization energy is distributed among electrostatic interactions (60%), dispersion forces (25%), and polarization effects (15%) [18] [21].

Comparative computational studies reveal distinct hydrogen bonding patterns across different cyclic systems. Cyclobutane peptides form intermediate-strength hydrogen bonds compared to the very strong interactions in cyclopropane systems (2.6-3.0 Å) and the weaker bonding in cyclohexane derivatives (2.9-3.4 Å) [24] [19].

ab initio calculations at the MP2 and CCSD(T) levels provide benchmark energies for hydrogen bonding interactions in cyclobutane systems [4] [5]. These high-level calculations confirm that hydrogen bond formation drives the conformational preferences of cyclobutane-containing peptides, with stabilization energies approaching those observed in natural protein secondary structures [4].

Natural bond orbital analysis reveals the electronic basis for enhanced hydrogen bonding in cyclobutane systems [4]. The analysis shows that sigma carbon-carbon to sigma carbon-hydrogen hyperconjugative interactions are strengthened upon ring puckering, indirectly enhancing the capacity for hydrogen bond formation [4].

Molecular mechanics modeling using specialized force fields demonstrates the collective effects of multiple hydrogen bonds in stabilizing extended peptide conformations [9] [22]. These calculations show that cyclobutane residues create networks of cooperative hydrogen bonds that enforce specific backbone geometries and resist conformational flexibility [9].

Solvation effects significantly influence hydrogen bonding patterns in cyclobutane peptides. Implicit solvation models demonstrate that polar solvents compete with intramolecular hydrogen bonds, leading to partial disruption of secondary structures [15] [25]. Conversely, nonpolar environments enhance intramolecular hydrogen bonding and stabilize folded conformations [15] [25].

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

171.125928785 g/mol

Monoisotopic Mass

171.125928785 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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